molecular formula C22H16O4 B3032234 benzyl 3-methyl-9-oxo-9H-xanthene-2-carboxylate CAS No. 1281872-32-9

benzyl 3-methyl-9-oxo-9H-xanthene-2-carboxylate

Cat. No.: B3032234
CAS No.: 1281872-32-9
M. Wt: 344.4
InChI Key: NIHUNFHWAMEVHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-methyl-9-oxo-9H-xanthene-2-carboxylate is a chemical compound with the molecular formula C22H16O4. It belongs to the xanthone family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3-methyl-9-oxo-9H-xanthene-2-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-methyl-9-oxo-9H-xanthene-2-carboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as acetic anhydride . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-methyl-9-oxo-9H-xanthene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxylated derivatives .

Scientific Research Applications

Benzyl 3-methyl-9-oxo-9H-xanthene-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl 3-methyl-9-oxo-9H-xanthene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6,8-Dihydroxy-3-methyl-9-oxo-9H-xanthene-1-carboxylic acid
  • Endocrocin
  • Ergochrome EE
  • 5-Hydroxy-2-methoxybenzoic acid
  • 2-Phenylacetic acid

Uniqueness

Benzyl 3-methyl-9-oxo-9H-xanthene-2-carboxylate is unique due to its specific structural features and the presence of the benzyl group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

benzyl 3-methyl-9-oxoxanthene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O4/c1-14-11-20-18(21(23)16-9-5-6-10-19(16)26-20)12-17(14)22(24)25-13-15-7-3-2-4-8-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHUNFHWAMEVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(=O)OCC3=CC=CC=C3)C(=O)C4=CC=CC=C4O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301164739
Record name 9H-Xanthene-2-carboxylic acid, 3-methyl-9-oxo-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301164739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1281872-32-9
Record name 9H-Xanthene-2-carboxylic acid, 3-methyl-9-oxo-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1281872-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Xanthene-2-carboxylic acid, 3-methyl-9-oxo-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301164739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl 3-methyl-9-oxo-9H-xanthene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
benzyl 3-methyl-9-oxo-9H-xanthene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
benzyl 3-methyl-9-oxo-9H-xanthene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
benzyl 3-methyl-9-oxo-9H-xanthene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
benzyl 3-methyl-9-oxo-9H-xanthene-2-carboxylate
Reactant of Route 6
benzyl 3-methyl-9-oxo-9H-xanthene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.